molecular formula C11H13IO B12610120 2-Iodo-3-methyl-1-phenylbutan-1-one CAS No. 651044-06-3

2-Iodo-3-methyl-1-phenylbutan-1-one

Cat. No.: B12610120
CAS No.: 651044-06-3
M. Wt: 288.12 g/mol
InChI Key: QKRVIJZLEKTUSP-UHFFFAOYSA-N
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Description

2-Iodo-3-methyl-1-phenylbutan-1-one is an organic compound characterized by the presence of an iodine atom, a methyl group, and a phenyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3-methyl-1-phenylbutan-1-one can be achieved through several methods. One common approach involves the iodination of 3-methyl-1-phenylbutan-1-one using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, often in the presence of a solvent such as acetic acid or dichloromethane. The reaction can be represented as follows:

3-methyl-1-phenylbutan-1-one+I2This compound\text{3-methyl-1-phenylbutan-1-one} + \text{I}_2 \rightarrow \text{this compound} 3-methyl-1-phenylbutan-1-one+I2​→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-methyl-1-phenylbutan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines (RNH2) in polar solvents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Various substituted butanones.

    Reduction: 2-Iodo-3-methyl-1-phenylbutanol.

    Oxidation: 2-Iodo-3-methyl-1-phenylbutanoic acid.

Scientific Research Applications

2-Iodo-3-methyl-1-phenylbutan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-3-methyl-1-phenylbutan-1-one involves its interaction with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenylbutan-1-one: Lacks the iodine atom, resulting in different reactivity and applications.

    2-Iodo-1-phenylbutan-1-one: Similar structure but without the methyl group, affecting its chemical properties.

    2-Iodo-3-methylbutan-1-one: Lacks the phenyl group, leading to different chemical behavior.

Properties

CAS No.

651044-06-3

Molecular Formula

C11H13IO

Molecular Weight

288.12 g/mol

IUPAC Name

2-iodo-3-methyl-1-phenylbutan-1-one

InChI

InChI=1S/C11H13IO/c1-8(2)10(12)11(13)9-6-4-3-5-7-9/h3-8,10H,1-2H3

InChI Key

QKRVIJZLEKTUSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)C1=CC=CC=C1)I

Origin of Product

United States

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